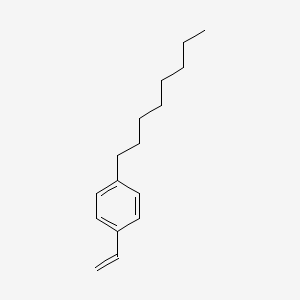

1-Octyl-4-vinylbenzene

Übersicht

Beschreibung

1-Octyl-4-vinylbenzene is a chemical compound belonging to the family of alkylated styrenes. It is a colorless liquid with a molecular weight of 222.36 grams per mole and a boiling point of 250°C. This compound has been studied for its potential use in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Octyl-4-vinylbenzene can be synthesized through the alkylation of styrene. The process involves the reaction of styrene with octyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Octyl-4-vinylbenzene undergoes various chemical reactions, including:

Oxidation: When heated with aqueous potassium permanganate under acidic conditions, this compound can be oxidized to form benzoic acids.

Substitution: Electrophilic aromatic substitution reactions are common, where the vinyl group can be substituted with other functional groups.

Reduction: The vinyl group can be hydrogenated to form 1-Octyl-4-ethylbenzene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Oxidation: Benzoic acids.

Substitution: Various substituted derivatives of this compound.

Reduction: 1-Octyl-4-ethylbenzene.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Research has indicated that 1-Octyl-4-vinylbenzene can be utilized in drug delivery systems due to its hydrophobic properties. The octyl group enhances the solubility of drugs in lipid environments, facilitating their transport across biological membranes. Studies have shown that polymers derived from this compound can encapsulate hydrophobic drugs, improving their bioavailability.

Case Study: Anticancer Activity

In vitro studies have demonstrated that formulations containing this compound exhibit significant anticancer activity against human breast cancer cells (MCF-7). The mechanism involves the compound's ability to disrupt cellular membranes and induce apoptosis in cancer cells .

Material Science

Chemical Intermediate

this compound serves as an important intermediate in the production of various chemicals and materials. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of functionalized derivatives that can be further processed into specialty chemicals.

Applications in Coatings and Adhesives

Due to its excellent solvency and adhesion properties, this compound is employed in the formulation of coatings and adhesives. It enhances the durability and performance of these materials under various environmental conditions.

Environmental Applications

Biodegradable Polymers

Research has explored the potential of using this compound in the development of biodegradable polymers. By incorporating this monomer into polymer chains, scientists aim to create materials that can degrade more readily in environmental conditions compared to traditional plastics.

Wirkmechanismus

The mechanism of action of 1-Octyl-4-vinylbenzene involves its interaction with molecular targets through its vinyl and octyl groups. The vinyl group can undergo polymerization reactions, while the octyl group provides hydrophobic interactions with other molecules. These interactions can influence the compound’s behavior in various chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

1-Octyl-4-vinylbenzene can be compared with other alkylated styrenes such as:

1-Decyl-4-vinylbenzene: Similar in structure but with a longer alkyl chain, leading to different physical properties.

1-Hexyl-4-vinylbenzene: Similar in structure but with a shorter alkyl chain, affecting its solubility and reactivity.

1-Octyl-4-ethylbenzene: A reduced form of this compound, lacking the vinyl group and thus having different reactivity.

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Biologische Aktivität

1-Octyl-4-vinylbenzene (OVB) is a vinyl monomer that has garnered attention in various fields, including polymer science and medicinal chemistry. Its biological activity, particularly in relation to cellular mechanisms and potential therapeutic applications, is of significant interest. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of OVB.

This compound is characterized by its vinyl group, which allows for polymerization, and its octyl side chain, which enhances its lipophilicity. The chemical structure can be represented as follows:

This structure contributes to its behavior in biological systems, influencing interactions with cellular membranes and proteins.

Cytotoxicity and Anticancer Potential

Research indicates that OVB exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that OVB can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the modulation of sphingosine kinase 1 (SK1), a target for anticancer therapy. At low micromolar concentrations, OVB acts as an allosteric modulator of SK1, enhancing its activity and promoting cell survival under stress conditions .

Mutagenicity and Toxicity

Despite its potential therapeutic benefits, OVB has been classified under several toxicity categories. It is noted for its germ cell mutagenicity and carcinogenic potential , as indicated by various regulatory assessments. The compound has been associated with specific target organ toxicity through repeated exposure, highlighting the need for caution in its application .

Case Study 1: Anticancer Activity

In a controlled experiment involving human breast cancer cells (MCF-7), treatment with OVB resulted in a significant reduction in cell viability. The study reported an IC50 value of approximately 30 µM after 48 hours of exposure. Flow cytometry analysis revealed increased annexin V staining, indicating the induction of apoptosis .

Case Study 2: Skin Irritation

A separate study evaluated the dermal toxicity of OVB using rabbit models. Results showed that OVB caused moderate skin irritation after prolonged exposure, with symptoms including redness and swelling. This aligns with findings that suggest alkylbenzenes can act as irritants due to their lipophilic nature .

Data Tables

Eigenschaften

IUPAC Name |

1-ethenyl-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQDIVVLOCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30583-56-3 | |

| Record name | Benzene, 1-ethenyl-4-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30583-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20591602 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46745-66-8 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.